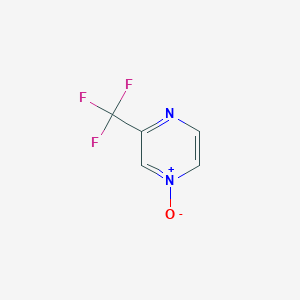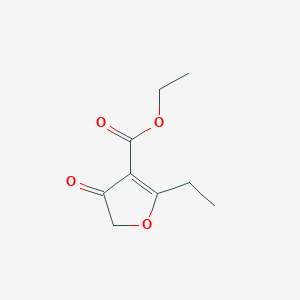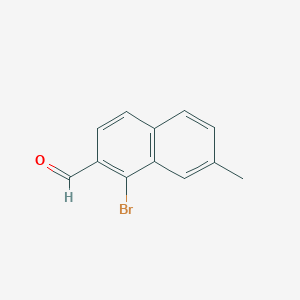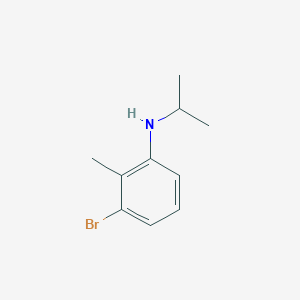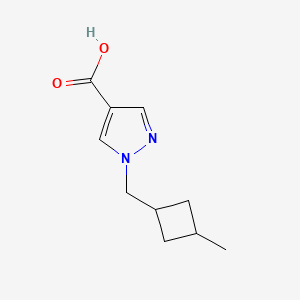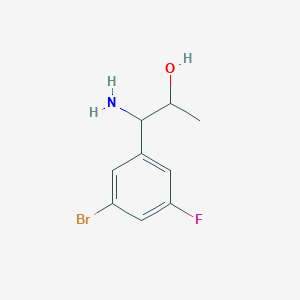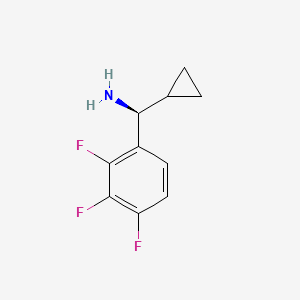
(1S)Cyclopropyl(2,3,4-trifluorophenyl)methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)Cyclopropyl(2,3,4-trifluorophenyl)methylamine is a chemical compound with the molecular formula C10H10F3N and a molecular weight of 201.19 g/mol . It is characterized by the presence of a cyclopropyl group attached to a trifluorophenyl ring, which is further connected to a methylamine group. This compound is primarily used in research and development within the pharmaceutical industry .
Méthodes De Préparation
The synthesis of (1S)Cyclopropyl(2,3,4-trifluorophenyl)methylamine involves several steps, typically starting with the preparation of the cyclopropyl and trifluorophenyl intermediates. These intermediates are then subjected to a series of reactions to form the final product. The specific synthetic routes and reaction conditions can vary, but common methods include:
Trifluoromethylation: The trifluorophenyl group is typically introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial production methods for this compound are similar but often involve optimization for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
(1S)Cyclopropyl(2,3,4-trifluorophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(1S)Cyclopropyl(2,3,4-trifluorophenyl)methylamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an antimicrobial agent.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of (1S)Cyclopropyl(2,3,4-trifluorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The cyclopropyl and trifluorophenyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The methylamine group can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity .
Comparaison Avec Des Composés Similaires
(1S)Cyclopropyl(2,3,4-trifluorophenyl)methylamine can be compared with other similar compounds, such as:
Cyclopropyl(phenyl)methylamine: Lacks the trifluoromethyl groups, resulting in different chemical and biological properties.
Cyclopropyl(2,4-difluorophenyl)methylamine: Contains fewer fluorine atoms, which can affect its reactivity and binding affinity.
Cyclopropyl(2,3,4-trifluorophenyl)ethylamine: Has an ethyl group instead of a methyl group, leading to variations in its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H10F3N |
|---|---|
Poids moléculaire |
201.19 g/mol |
Nom IUPAC |
(S)-cyclopropyl-(2,3,4-trifluorophenyl)methanamine |
InChI |
InChI=1S/C10H10F3N/c11-7-4-3-6(8(12)9(7)13)10(14)5-1-2-5/h3-5,10H,1-2,14H2/t10-/m0/s1 |
Clé InChI |
WZIMAMXBNZIPPH-JTQLQIEISA-N |
SMILES isomérique |
C1CC1[C@@H](C2=C(C(=C(C=C2)F)F)F)N |
SMILES canonique |
C1CC1C(C2=C(C(=C(C=C2)F)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(2-(4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-2-methylbutan-2-yl)-6-fluoro-1H-indol-5-yl)cyclopropanecarboxamide](/img/structure/B13036786.png)
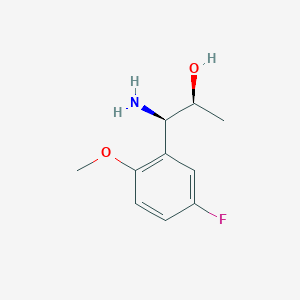

![7-Fluoro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide](/img/structure/B13036792.png)
